molecular formula C25H30N2OS B12750862 S-((2-Cinnamoylamino)phenyl)thiolupine CAS No. 156171-18-5

S-((2-Cinnamoylamino)phenyl)thiolupine

Cat. No.: B12750862
CAS No.: 156171-18-5
M. Wt: 406.6 g/mol
InChI Key: NVSXZFKLUNAEBV-YKBCBSFJSA-N
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Description

S-((2-Cinnamoylamino)phenyl)thiolupine is a synthetic compound structurally characterized by a thiolupine backbone modified with a cinnamoylamino-phenyl group.

Properties

CAS No.

156171-18-5

Molecular Formula

C25H30N2OS

Molecular Weight

406.6 g/mol

IUPAC Name

(E)-N-[2-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C25H30N2OS/c28-25(16-15-20-9-2-1-3-10-20)26-22-12-4-5-14-24(22)29-19-21-11-8-18-27-17-7-6-13-23(21)27/h1-5,9-10,12,14-16,21,23H,6-8,11,13,17-19H2,(H,26,28)/b16-15+/t21-,23+/m0/s1

InChI Key

NVSXZFKLUNAEBV-YKBCBSFJSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CSC3=CC=CC=C3NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCN2CCCC(C2C1)CSC3=CC=CC=C3NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((2-Cinnamoylamino)phenyl)thiolupine typically involves multiple steps. One common method starts with the preparation of the cinnamoylamino intermediate, which is then reacted with a thiolupine derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: S-((2-Cinnamoylamino)phenyl)thiolupine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-((2-Cinnamoylamino)phenyl)thiolupine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development .

Medicine: this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism of action involves the inhibition of key enzymes involved in the inflammatory response .

Industry: In the industrial sector, this compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and conductivity .

Mechanism of Action

The mechanism of action of S-((2-Cinnamoylamino)phenyl)thiolupine involves its interaction with specific molecular targets, such as enzymes and receptors. The cinnamoylamino group is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, comparisons can be inferred based on functional or mechanistic overlaps in neurochemical pathways.

Neuropeptide S (NPS)

  • Function: NPS is a 20-amino-acid neuropeptide with potent anxiolytic, arousal-promoting, and memory-enhancing effects. It modulates the NPSR1 receptor, a G-protein-coupled receptor (GPCR) widely distributed in the brain .
  • Interspecies Differences :
    • Rodents : NPS neurons are clustered in the peri-coerulear and Kölliker-Fuse (KF) nuclei, forming glutamatergic networks critical for fear extinction and respiratory control .
    • Humans : NPS neurons are sparse (<5% of total pontine neurons) and lack distinct peri-coerulear clusters, suggesting reduced involvement in arousal compared to rodents .
  • Pharmacological Relevance: NPSR1 agonists are explored for mood disorders due to simultaneous anxiolytic and arousal effects.

Diphenylamine Analogs (e.g., Tofenamic Acid)

  • Structure: Diphenylamine derivatives share a biphenyl core but lack the thiolupine or cinnamoyl groups of S-((2-Cinnamoylamino)phenyl)thiolupine .
  • Function: Tofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX) enzymes, unlike the neuropeptide-targeting mechanism proposed for this compound .

Thyroxine (T4) and Triiodothyronine (T3)

  • Structure: Thyroid hormones contain iodinated tyrosine residues, structurally distinct from this compound .
  • Function: T4/T3 regulate metabolic and developmental processes via nuclear receptors, contrasting with the putative neuromodulatory role of this compound .

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Neuropeptide S (NPS) and Hypothesized Targets of this compound

Parameter Neuropeptide S (NPS) This compound (Hypothetical)
Primary Target NPSR1 (GPCR) Unknown (putative GPCR or enzyme)
Neuronal Distribution Sparse in humans (20–25,000 pontine neurons) No data available
Key Functions Anxiolysis, arousal, respiratory control Undetermined (potential neuromodulation)
Species Specificity Rodent vs. human clusters differ markedly No comparative data
Therapeutic Potential Mood disorders, sleep apnea Speculative (neuropsychiatric applications)

Table 2: Structural Comparison with Analogous Compounds

Compound Core Structure Functional Groups Pharmacological Role
This compound Thiolupine + cinnamoyl-phenyl Thiol, amide, aromatic Undetermined
Tofenamic Acid Diphenylamine Carboxylic acid, methyl COX inhibition (NSAID)
Thyroxine (T4) Iodinated tyrosine Iodine, ether-linked phenyl Metabolic regulation

Critical Notes and Limitations

Absence of Direct Evidence: None of the provided studies mention this compound, necessitating reliance on indirect comparisons with structurally unrelated compounds like NPS.

Translational Challenges : Species differences in neuropeptide systems (e.g., NPS clusters in rodents vs. humans) highlight the need for caution in extrapolating rodent data to human applications .

Mechanistic Uncertainty: Without binding or functional data, the biological relevance of this compound remains speculative.

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